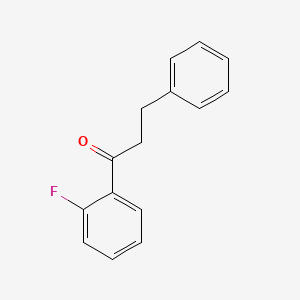

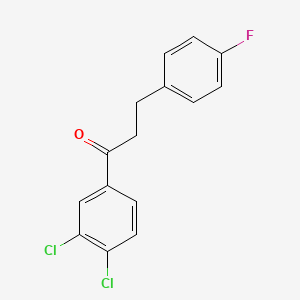

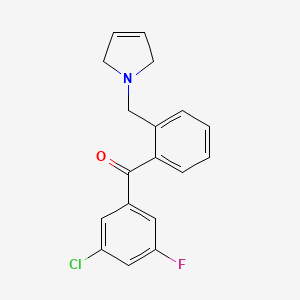

3',4'-Dichloro-3-(4-fluorophenyl)propiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of halogenated acetophenones with various aromatic aldehydes in the presence of a base, such as sodium hydroxide, in an alcoholic solvent . For instance, the synthesis of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is achieved by reacting 4-fluoroacetophenone with 4-chlorobenzaldehyde . This suggests that a similar synthetic route could be employed for the synthesis of 3',4'-Dichloro-3-(4-fluorophenyl)propiophenone, potentially involving a dichloroacetophenone and a fluorinated aromatic aldehyde.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as IR spectroscopy and X-ray diffraction . For example, the crystal structure of a compound with a fluorophenyl group was determined, and the geometrical parameters were found to be in agreement with calculated values using density functional theory (DFT) . This indicates that similar methods could be applied to determine the molecular structure of 3',4'-Dichloro-3-(4-fluorophenyl)propiophenone.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various contexts. For instance, substituted thiophenes have been used in electropolymerization reactions, although some attempts have been unsuccessful . Additionally, organotin esterification of related propenoic acids has been performed, leading to a variety of organotin esters with potential biological activities . These studies suggest that 3',4'-Dichloro-3-(4-fluorophenyl)propiophenone may also undergo interesting chemical transformations, possibly leading to biologically active derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally similar compounds have been characterized using various spectroscopic methods, including IR, NMR, and mass spectrometry . The electronic properties have been analyzed by cyclic voltammetry and UV-vis spectroscopy, revealing the effects of substitution on the electronic structure . The first hyperpolarizability and HOMO-LUMO transitions have been calculated, providing insights into the nonlinear optical properties and electron density transfer within the molecule . These analyses suggest that 3',4'-Dichloro-3-(4-fluorophenyl)propiophenone may exhibit distinct electronic and optical properties that could be further investigated using similar techniques.

Applications De Recherche Scientifique

Antibacterial and Anticancer Applications

Antibacterial Agents : A study explored the synthesis of new thiadiazolotriazinones containing fluorophenyl groups, demonstrating potential as antibacterial agents. The inclusion of fluorophenyl moieties is crucial for the biological activity of these compounds, showcasing the importance of halogenated propiophenones in medicinal chemistry (Holla, Bhat, & Shetty, 2003).

Anticancer Screening : Research on the synthesis of triazolo-thiadiazines carrying a dichloro-fluorophenyl moiety revealed that some compounds exhibit moderate to excellent antitumor activity against various cancer cell lines, highlighting the potential use of such halogenated propiophenones in anticancer drug development (Bhat, Poojary, Prasad, Naik, & Holla, 2009).

Material Science and Polymer Chemistry

High-Performance Polymers : A study on the synthesis of sulfonated poly (aryl ether sulfone) containing oxadiazole units indicated the use of fluorophenyl-based monomers for preparing membranes with excellent thermal, dimensional, and oxidative stability. These materials are promising for proton exchange membrane fuel cells at medium-high temperatures (Xu, Ren, Cheng, Ma, & Wang, 2013).

Polymeric Drug Synthesis : The role of halogenated propiophenones in the synthesis of antimicrobial polymers has been explored. Compounds derived from these propiophenones showed potential as antimicrobial agents, further emphasizing their relevance in developing new therapeutic materials (Manivannan, 2020).

Electronic and Optical Materials

- Electrochromic Devices and Energy Storage : The synthesis and characterization of compounds like 3-(4-fluorophenyl)thieno[3,2-b]thiophene and its dithieno counterpart were reported. These compounds, upon electropolymerization, showed promising applications in energy storage and electrochromic devices due to their suitable band gaps and high capacitance values, showcasing the utility of fluorophenyl propiophenones in electronic material science (Topal, Topal, Ulukan, Ustamehmetoğlu, Ozturk, & Sezer, 2021).

Safety And Hazards

The safety data sheet indicates that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . The compound should be stored and handled with appropriate safety measures .

Propriétés

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2FO/c16-13-7-4-11(9-14(13)17)15(19)8-3-10-1-5-12(18)6-2-10/h1-2,4-7,9H,3,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFNRBHTAFOUBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644599 |

Source

|

| Record name | 1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4'-Dichloro-3-(4-fluorophenyl)propiophenone | |

CAS RN |

898768-74-6 |

Source

|

| Record name | 1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methoxy benzophenone](/img/structure/B1343405.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone](/img/structure/B1343406.png)

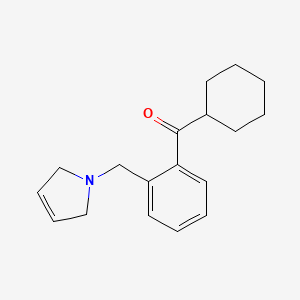

![Ethyl 5-oxo-5-[2-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1343417.png)

![Ethyl 8-oxo-8-[2-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1343418.png)